molecular formula C13H11BF2O3 B116127 4-(Benzyloxy)-2,3-difluorophenylboronic acid CAS No. 156635-87-9

4-(Benzyloxy)-2,3-difluorophenylboronic acid

Cat. No. B116127
CAS RN: 156635-87-9
M. Wt: 264.03 g/mol
InChI Key: SWMFGSPOFIKKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Benzyloxy)-2,3-difluorophenylboronic acid” likely belongs to the class of organoboron compounds, which are commonly used in organic synthesis . It likely contains a boronic acid group (-B(OH)2), a benzyloxy group (-OCH2C6H5), and two fluorine atoms attached to the phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, organoboron compounds are often synthesized through borylation reactions . Additionally, benzyloxy groups can be introduced through benzylation reactions .


Molecular Structure Analysis

The molecular structure would likely consist of a phenyl ring with two fluorine atoms and a benzyloxy group attached. The boronic acid group would likely be connected to the phenyl ring .


Chemical Reactions Analysis

Organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . The boronic acid group can react with a variety of organic halides or triflates in the presence of a base and a palladium catalyst .

Scientific Research Applications

Luminescent Properties in Lanthanide Coordination Compounds

4-Benzyloxy benzoic acid derivatives, which include similar structures to 4-(Benzyloxy)-2,3-difluorophenylboronic acid, have been used in the synthesis of lanthanide coordination compounds. These compounds demonstrate varied photophysical properties influenced by electron-releasing or electron-withdrawing substituents, affecting the luminescence of Tb(3+) and Eu(3+) complexes (Sivakumar et al., 2010).

Electrolyte Additives in Lithium-Ion Batteries

Compounds structurally related to 4-(Benzyloxy)-2,3-difluorophenylboronic acid have been explored as electrolyte additives in lithium-ion batteries. These additives exhibit redox potential and act as overcharge protection, enhancing the safety and efficiency of lithium-ion batteries (Chen & Amine, 2007).

Fluorescent Sensor Development

Derivatives of 4-carboxyphenylboronic acid, closely related to the compound , have been utilized to develop fluorescent carbon quantum dots. These dots show high selectivity and sensitivity, useful in environmental monitoring and sensing applications, such as detecting benzo[a]pyrene in water (Sun et al., 2021).

Synthesis of Functionalized Carboxylic Acids

In the field of organic synthesis, esters of arylboronic acids, which include compounds similar to 4-(Benzyloxy)-2,3-difluorophenylboronic acid, have been used to synthesize benzoic acid derivatives and alpha, beta-unsaturated carboxylic acids. These reactions are crucial for the preparation of various functionalized aryl- and alkenyl-carboxylic acids, which have wide applications in chemical synthesis (Ukai et al., 2006).

Detection and Imaging Applications

4-(Benzyloxy)-2,3-difluorophenylboronic acid and its derivatives have been utilized in the development of fluorescent probes for applications like benzoyl peroxide detection in real samples and zebrafish imaging. These probes offer high sensitivity and selectivity, useful in biochemical and biomedical research (Tian et al., 2017).

Mechanism of Action

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment .

Future Directions

The use of organoboron compounds in organic synthesis, particularly in cross-coupling reactions, continues to be an active area of research . Future directions may include the development of new synthetic methods, applications in the synthesis of complex organic molecules, and improvements in the safety and environmental impact of these reactions .

properties

IUPAC Name

(2,3-difluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-12-10(14(17)18)6-7-11(13(12)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMFGSPOFIKKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570181
Record name [4-(Benzyloxy)-2,3-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2,3-difluorobenzeneboronic acid

CAS RN

156635-87-9
Record name [4-(Benzyloxy)-2,3-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2,3-difluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-2,3-difluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-2,3-difluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-2,3-difluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-2,3-difluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-2,3-difluorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-2,3-difluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.